![molecular formula C23H27N3O3 B2421249 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea CAS No. 1203352-26-4](/img/structure/B2421249.png)
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
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Description
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Reactions
The research surrounding 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea focuses on its synthesis and involvement in chemical reactions that are foundational for creating complex molecular structures. For example, Kolosov et al. (2015) developed a Biginelli-type synthesis for creating novel dihydropyrimidin-2(1H)-ones, demonstrating the manipulation of ureas and carbonyl compounds under specific conditions, which could be relevant to the synthesis or reactivity of the compound Kolosov, M., Kulyk, O., Al-Ogaili, M., & Orlov, V. (2015). Similarly, Mujde et al. (2011) reported a new synthetic methodology for constructing 3,4-dihydroisoquinolinone skeletons, a key structure in isoquinoline alkaloids, which highlights a potential pathway for synthesizing or modifying compounds with a similar structural framework Mujde, B., Özcan, S., & Balcı, M. (2011).
Mechanistic Studies
Research by Ikeda et al. (2003) on the mechanism of methylenecyclopropane rearrangements via photoinduced electron transfer provides insights into the reactivity of cyclopropane-containing compounds. This research could offer a deeper understanding of the chemical behavior of the cyclopropanecarbonyl moiety within the compound of interest Ikeda, H., Akiyama, K., Takahashi, Y., Nakamura, T., Ishizaki, S., Shiratori, Y., Ohaku, H., Goodman, J., Houmam, A., Wayner, D., Tero-Kubota, S., & Miyashi, T. (2003).
properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-4-16(5-10-20)12-13-24-23(28)25-19-8-11-21-18(15-19)3-2-14-26(21)22(27)17-6-7-17/h4-5,8-11,15,17H,2-3,6-7,12-14H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIJZAJRUIQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea |
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